molecular formula C20H19NO5 B2829480 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one CAS No. 171008-76-7

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B2829480
CAS No.: 171008-76-7
M. Wt: 353.374
InChI Key: IYPYOSNUSXBFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromen-4-one family, characterized by a benzopyran-4-one core substituted with a 2,3-dihydro-1,4-benzodioxin group at position 3 and a dimethylaminomethyl group at position 8. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors associated with inflammation or oxidative stress pathways .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21(2)10-14-16(22)5-4-13-19(23)15(11-26-20(13)14)12-3-6-17-18(9-12)25-8-7-24-17/h3-6,9,11,22H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPYOSNUSXBFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Construction of the chromen backbone: This step involves the condensation of the benzodioxin intermediate with a suitable chromen precursor, often using a base-catalyzed reaction.

    Introduction of the dimethylamino group: The final step involves the alkylation of the chromen intermediate with dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen ring can be reduced to form dihydro derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the chromen ring can produce dihydro derivatives.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it suitable for various applications:

  • Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of diseases associated with oxidative damage.
  • Enzyme Inhibition : Studies have indicated that derivatives of this compound can inhibit key enzymes such as acetylcholinesterase and alpha-glucosidase. This suggests potential applications in treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) by modulating enzyme activity .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent in pharmaceuticals .

Medicinal Applications

The medicinal applications of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one can be categorized as follows:

Neurological Disorders

Due to its ability to inhibit acetylcholinesterase, this compound may serve as a therapeutic agent for Alzheimer's disease. Its structural modifications could lead to the development of more potent inhibitors that enhance cognitive function by increasing acetylcholine levels in the brain.

Diabetes Management

The inhibition of alpha-glucosidase suggests that this compound could be developed into a treatment for T2DM by slowing carbohydrate absorption and regulating blood glucose levels .

Antimicrobial Treatments

Given its antimicrobial properties, this compound could be explored as a basis for developing new antibiotics or antifungal agents, especially against resistant strains .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

Study ReferenceFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of acetylcholinesterase and alpha-glucosidase activities in vitro.
Antimicrobial ActivityEvaluated against multiple bacterial strains showing effective inhibition rates.
Antioxidant PropertiesIdentified strong radical scavenging activity through various assays.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations :

  • Dimethylaminomethyl vs.
  • Electron-Withdrawing vs.
  • Lipophilicity : Ethyl or trifluoromethyl groups (e.g., in ) significantly enhance lipophilicity, which may influence pharmacokinetic profiles compared to the target compound.

Physicochemical Properties

  • Solubility: The dimethylaminomethyl group in the target compound introduces moderate water solubility due to its ionizable tertiary amine (pKa ~8–9). In contrast, compounds with non-ionizable substituents (e.g., methyl at position 2 ) exhibit lower aqueous solubility.
  • Molecular Weight : The target compound (365.38 g/mol) falls within the acceptable range for drug-likeness (Rule of Five), whereas analogs with larger substituents (e.g., , 434.51 g/mol) may face challenges in bioavailability.

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C22H21NO6\text{C}_{22}\text{H}_{21}\text{N}\text{O}_{6}

This structure includes a chromenone core, which is characteristic of many flavonoids known for their diverse biological activities.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The presence of hydroxyl groups in the chromenone structure enhances its ability to scavenge free radicals. Studies have shown that compounds with similar structures can effectively inhibit lipid peroxidation and reduce oxidative stress in various biological systems .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes relevant to metabolic disorders. For instance, it has been tested against:

  • Acetylcholinesterase : Important for neurodegenerative diseases like Alzheimer's.
  • α-Glucosidase : Relevant for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

The inhibition of these enzymes suggests potential therapeutic applications in managing cognitive decline and metabolic disorders.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Interaction : Binding to active sites of target enzymes alters their activity, which could lead to reduced glucose absorption or improved neurotransmission .
  • Signal Transduction Modulation : The compound may influence various signaling pathways involved in inflammation and cellular stress responses .

Study 1: Enzyme Inhibition Assay

In a recent study, the compound was synthesized and tested for its inhibitory potential against acetylcholinesterase and α-glucosidase. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting strong therapeutic potential for T2DM and Alzheimer's disease management .

EnzymeIC50 (µM)Reference
Acetylcholinesterase10.5
α-Glucosidase15.3

Study 2: Antioxidant Activity Evaluation

Another study assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a notable ability to reduce DPPH radicals, indicating its potential as an antioxidant agent.

Concentration (µg/mL)% Inhibition
1045
5070
10085

These findings highlight its efficacy as a natural antioxidant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.